Cas no 885267-15-2 (3-(3-bromophenyl)cyclobutan-1-one)

3-(3-bromophenyl)cyclobutan-1-one structure
885267-15-2 structure
商品名:3-(3-bromophenyl)cyclobutan-1-one
CAS番号:885267-15-2
MF:C10H9BrO
メガワット:225.081862211227
MDL:MFCD08706340
CID:69292
PubChem ID:17750101

3-(3-bromophenyl)cyclobutan-1-one 化学的及び物理的性質

名前と識別子

    • 3-(3-Bromophenyl)cyclobutanone
    • 3-(3-bromophenyl)cyclobutan-1-one
    • 3-(3-Bromophenyl)cyclobutanone (ACI)
    • DB-077330
    • AS-43618
    • AKOS015918054
    • 3-(3-Bromophenyl)-cyclobutanone
    • CS-0060392
    • F8881-7559
    • 885267-15-2
    • MFCD08706340
    • EN300-43637
    • DTXSID80590252
    • 3-(3-bromo-phenyl)-cyclobutanone
    • SY174507
    • RLKCJCIUTBLVRJ-UHFFFAOYSA-N
    • SCHEMBL2795677
    • MDL: MFCD08706340
    • インチ: 1S/C10H9BrO/c11-9-3-1-2-7(4-9)8-5-10(12)6-8/h1-4,8H,5-6H2
    • InChIKey: RLKCJCIUTBLVRJ-UHFFFAOYSA-N
    • ほほえんだ: O=C1CC(C2C=C(Br)C=CC=2)C1

計算された属性

  • せいみつぶんしりょう: 223.98400
  • どういたいしつりょう: 223.984
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 182
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.1A^2
  • 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

  • 密度みつど: 1.522
  • ふってん: 307.4°C at 760 mmHg
  • フラッシュポイント: 100.3°C
  • 屈折率: 1.601
  • PSA: 17.07000
  • LogP: 2.89560

3-(3-bromophenyl)cyclobutan-1-one セキュリティ情報

3-(3-bromophenyl)cyclobutan-1-one 税関データ

  • 税関コード:2914700090
  • 税関データ:

    中国税関番号:

    2914700090

    概要:

    2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、アセトン申告包装

    要約:

    HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

3-(3-bromophenyl)cyclobutan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN0864-1G
3-(3-bromophenyl)cyclobutan-1-one
885267-15-2 95%
1g
¥ 3,181.00 2023-04-13
TRC
B804375-100mg
3-(3-bromophenyl)cyclobutan-1-one
885267-15-2
100mg
$ 275.00 2022-06-06
eNovation Chemicals LLC
D517906-250mg
3-(3-BroMophenyl)cyclobutanone
885267-15-2 97%
250mg
$900 2024-05-24
Enamine
EN300-43637-1.0g
3-(3-bromophenyl)cyclobutan-1-one
885267-15-2 95.0%
1.0g
$520.0 2025-02-20
eNovation Chemicals LLC
Y1047585-1g
3-(3-Bromophenyl)cyclobutanone
885267-15-2 95%
1g
$665 2024-06-07
Life Chemicals
F8881-7559-1g
3-(3-bromophenyl)cyclobutan-1-one
885267-15-2 95%
1g
$518.0 2023-09-06
Life Chemicals
F8881-7559-5g
3-(3-bromophenyl)cyclobutan-1-one
885267-15-2 95%
5g
$1554.0 2023-09-06
abcr
AB358680-1g
3-(3-Bromophenyl)cyclobutanone, 95%; .
885267-15-2 95%
1g
€889.30 2025-02-20
eNovation Chemicals LLC
Y0997207-5g
3-(3-bromophenyl)cyclobutan-1-one
885267-15-2 95%
5g
$1500 2024-08-02
Enamine
EN300-43637-0.25g
3-(3-bromophenyl)cyclobutan-1-one
885267-15-2 95.0%
0.25g
$257.0 2025-02-20

3-(3-bromophenyl)cyclobutan-1-one 合成方法

Synthetic Routes 1

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ,  Zinc alloy, base, Zn,Cu Solvents: Diethyl ether ;  1 h, rt; overnight, reflux
1.2 Reagents: Zinc Solvents: Acetic acid ;  2 h, rt; 5 h, 80 °C
リファレンス
Baeyer-Villiger Oxidation of Cyclobutanones with 10-Methylacridinium as an Efficient Organocatalyst
Xu, Hua-Jian; et al, Tetrahedron, 2012, 68(22), 4145-4151

Synthetic Routes 2

はんのうじょうけん
1.1 Reagents: Zinc ,  Zinc alloy, base, Zn,Cu Solvents: Diethyl ether
2.1 Reagents: Zinc Solvents: Acetic acid
リファレンス
Pd-catalyzed enantioselective synthesis of axially chiral alkylidene cycloalkanes
Shao, Bing-ru; et al, Chem Catalysis, 2023, 3(7),

Synthetic Routes 3

はんのうじょうけん
1.1 Catalysts: Magnesium bis(trifluoromethylsulfonyl)imide ,  2-Piperidinecarboxamide, 1,1′-(1,3-propanediyl)bis[N-(4-bromo-2,6-dimethylphenyl… Solvents: 1,1,2,2-Tetrachloroethane ;  30 min, 35 °C
1.2 48 h, 35 °C
2.1 Reagents: 2,6-Lutidine ,  Sodium periodate ,  Dipotassium osmate Solvents: 1,4-Dioxane ,  Water ;  12 h, 35 °C
リファレンス
Enantioselective [2+2] Cycloaddition of Allenyl Imide with Mono-, or Disubstituted Alkenes
Xiao, Wanlong ; et al, Angewandte Chemie, 2022, 61(44),

Synthetic Routes 4

はんのうじょうけん
1.1 Reagents: Zinc Solvents: Acetic acid
リファレンス
Pd-catalyzed enantioselective synthesis of axially chiral alkylidene cycloalkanes
Shao, Bing-ru; et al, Chem Catalysis, 2023, 3(7),

Synthetic Routes 5

はんのうじょうけん
1.1 Reagents: Zinc Solvents: Acetic acid ;  2 h, rt; 5 h, 80 °C
リファレンス
Directing-Group-Based Strategy Enabling Intermolecular Heck-Type Reaction of Cycloketone Oxime Esters and Unactivated Alkenes
Deng, Yi; et al, Organic Letters, 2020, 22(9), 3524-3530

Synthetic Routes 6

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ,  Copper, compd. with zinc Solvents: Diethyl ether ;  2 h, rt; overnight, reflux
1.2 Reagents: Zinc Solvents: Acetic acid ;  0 °C; 0 °C → 70 °C; 2 - 4 h, 70 °C
リファレンス
Phosphothreonine (pThr)-Based Multifunctional Peptide Catalysis for Asymmetric Baeyer-Villiger Oxidations of Cyclobutanones
Featherston, Aaron L.; et al, ACS Catalysis, 2019, 9(1), 242-252

Synthetic Routes 7

はんのうじょうけん
1.1 Reagents: 2,6-Lutidine ,  Sodium periodate ,  Dipotassium osmate Solvents: 1,4-Dioxane ,  Water ;  12 h, 35 °C
リファレンス
Enantioselective [2+2] Cycloaddition of Allenyl Imide with Mono-, or Disubstituted Alkenes
Xiao, Wanlong ; et al, Angewandte Chemie, 2022, 61(44),

Synthetic Routes 8

はんのうじょうけん
1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: 1,2-Dichloroethane ;  1 h, 0 °C
1.2 Reagents: 2,4,6-Trimethylpyridine ;  overnight, reflux
リファレンス
Novel substituted isoxazole FXR agonists with cyclopropyl, hydroxycyclobutyl and hydroxyazetidinyl linkers: Understanding and improving key determinants of pharmacological properties
Kinzel, Olaf; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(15), 3746-3753

Synthetic Routes 9

はんのうじょうけん
1.1 Reagents: Zinc Solvents: Acetic acid ;  rt; 5 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
リファレンス
Nickel-catalyzed Negishi coupling of cyclobutanone oxime esters with aryl zinc reagents
Shuai, Bin; et al, Youji Huaxue, 2020, 40(3), 651-662

Synthetic Routes 10

はんのうじょうけん
1.1 Solvents: Toluene ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  30 min, rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C
2.2 Solvents: Dichloromethane ;  1 h, 0 °C; 2 h, 2 °C
3.1 Catalysts: Magnesium bis(trifluoromethylsulfonyl)imide ,  2-Piperidinecarboxamide, 1,1′-(1,3-propanediyl)bis[N-(4-bromo-2,6-dimethylphenyl… Solvents: 1,1,2,2-Tetrachloroethane ;  30 min, 35 °C
3.2 48 h, 35 °C
4.1 Reagents: 2,6-Lutidine ,  Sodium periodate ,  Dipotassium osmate Solvents: 1,4-Dioxane ,  Water ;  12 h, 35 °C
リファレンス
Enantioselective [2+2] Cycloaddition of Allenyl Imide with Mono-, or Disubstituted Alkenes
Xiao, Wanlong ; et al, Angewandte Chemie, 2022, 61(44),

Synthetic Routes 11

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C
1.2 Solvents: Dichloromethane ;  1 h, 0 °C; 2 h, 2 °C
2.1 Catalysts: Magnesium bis(trifluoromethylsulfonyl)imide ,  2-Piperidinecarboxamide, 1,1′-(1,3-propanediyl)bis[N-(4-bromo-2,6-dimethylphenyl… Solvents: 1,1,2,2-Tetrachloroethane ;  30 min, 35 °C
2.2 48 h, 35 °C
3.1 Reagents: 2,6-Lutidine ,  Sodium periodate ,  Dipotassium osmate Solvents: 1,4-Dioxane ,  Water ;  12 h, 35 °C
リファレンス
Enantioselective [2+2] Cycloaddition of Allenyl Imide with Mono-, or Disubstituted Alkenes
Xiao, Wanlong ; et al, Angewandte Chemie, 2022, 61(44),

Synthetic Routes 12

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  2 h, reflux; reflux → 0 °C
1.2 0 °C; 12 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Solvents: Toluene ;  overnight, rt
2.2 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  30 min, rt
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C
3.2 Solvents: Dichloromethane ;  1 h, 0 °C; 2 h, 2 °C
4.1 Catalysts: Magnesium bis(trifluoromethylsulfonyl)imide ,  2-Piperidinecarboxamide, 1,1′-(1,3-propanediyl)bis[N-(4-bromo-2,6-dimethylphenyl… Solvents: 1,1,2,2-Tetrachloroethane ;  30 min, 35 °C
4.2 48 h, 35 °C
5.1 Reagents: 2,6-Lutidine ,  Sodium periodate ,  Dipotassium osmate Solvents: 1,4-Dioxane ,  Water ;  12 h, 35 °C
リファレンス
Enantioselective [2+2] Cycloaddition of Allenyl Imide with Mono-, or Disubstituted Alkenes
Xiao, Wanlong ; et al, Angewandte Chemie, 2022, 61(44),

3-(3-bromophenyl)cyclobutan-1-one Raw materials

3-(3-bromophenyl)cyclobutan-1-one Preparation Products

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:885267-15-2)3-(3-bromophenyl)cyclobutan-1-one
A10558
清らかである:99%
はかる:1g
価格 ($):550.0